molecular formula C16H16N6O4 B15136511 Pomalidomide 4'-alkylC3-azide

Pomalidomide 4'-alkylC3-azide

Cat. No.: B15136511
M. Wt: 356.34 g/mol
InChI Key: XYBSIBZAOLUERZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide 4’-alkylC3-azide involves multiple steps. One common method includes the use of secondary amines to achieve higher yields compared to primary amines . The synthesis typically involves the formation of pomalidomide-linkers, which are essential for the creation of conjugates. The process can be optimized using continuous flow chemistry, which allows for a safe and efficient production process .

Industrial Production Methods: Industrial production of pomalidomide 4’-alkylC3-azide often employs continuous flow synthesis due to its efficiency and reproducibility. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% . The use of flow chemistry ensures a consistent and scalable production process, which is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: Pomalidomide 4’-alkylC3-azide undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving pomalidomide 4’-alkylC3-azide include secondary amines, which provide higher yields in the synthesis of pomalidomide-linkers . The reaction conditions often involve suitable solvents and controlled temperatures to ensure optimal results .

Major Products Formed: The major products formed from the reactions involving pomalidomide 4’-alkylC3-azide are typically conjugates used in PROTAC research. These conjugates are designed to target specific proteins for degradation, making them valuable tools in drug development .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pomalidomide 4’-alkylC3-azide include other cereblon ligands used in PROTAC research, such as thalidomide and lenalidomide . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications.

Uniqueness: Pomalidomide 4’-alkylC3-azide is unique due to its functionalized structure, which includes an alkylC3 linker and a terminal azide. This structure allows for efficient conjugation to target protein ligands, making it highly suitable for PROTAC development . Its ability to achieve higher yields in synthesis compared to other cereblon ligands further highlights its uniqueness .

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

4-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H16N6O4/c17-21-19-8-2-7-18-10-4-1-3-9-13(10)16(26)22(15(9)25)11-5-6-12(23)20-14(11)24/h1,3-4,11,18H,2,5-8H2,(H,20,23,24)

InChI Key

XYBSIBZAOLUERZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN=[N+]=[N-]

Origin of Product

United States

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